molecular formula C15H16N2O4S B5576355 N-[4-(aminosulfonyl)phenyl]-4-ethoxybenzamide

N-[4-(aminosulfonyl)phenyl]-4-ethoxybenzamide

Cat. No.: B5576355
M. Wt: 320.4 g/mol
InChI Key: ILXMQSVOGADEIB-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-4-ethoxybenzamide, also known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. It is a synthetic compound that inhibits proteases by modifying the active site of the enzyme. AEBSF has been extensively studied for its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

Structure and Synthesis Analysis

  • The structure of related compounds, such as glibenclamide, has been extensively studied in both solution and solid states using NMR spectroscopy and theoretical calculations. These studies contribute to understanding the structural properties of similar benzamide derivatives (Sanz et al., 2012).
  • Novel synthesis methods for related benzamide derivatives have been explored, offering insights into the chemical properties and potential applications of N-[4-(aminosulfonyl)phenyl]-4-ethoxybenzamide (Ravichandiran et al., 2019).

Anticancer Potential

  • Certain benzamide derivatives have shown potent cytotoxic activity against various human cancer cell lines, highlighting the potential of this compound in cancer research (Ravichandiran et al., 2019).

Antiviral Activity

  • N-Phenylbenzamide derivatives, which are structurally similar, have been synthesized and shown to possess anti-EV 71 activities, suggesting potential antiviral applications for this compound (Ji et al., 2013).

Material Science

  • The synthesis and characterization of novel diamines, including those with structures similar to this compound, have applications in the development of new materials, such as polyimides (Mehdipour‐Ataei et al., 2004).

Pharmacological Properties

  • Analogs of this compound have been evaluated for their effects on gastrointestinal motility, indicating potential pharmacological applications in treating digestive disorders (Sonda et al., 2004).

Properties

IUPAC Name

4-ethoxy-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-2-21-13-7-3-11(4-8-13)15(18)17-12-5-9-14(10-6-12)22(16,19)20/h3-10H,2H2,1H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXMQSVOGADEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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